5,7-Difluoroquinoline-6-carbaldehyde
Overview
Description
5,7-Difluoroquinoline-6-carbaldehyde: is a fluorinated quinoline derivative characterized by the presence of two fluorine atoms at the 5 and 7 positions and an aldehyde group at the 6 position
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or xenon difluoride.
Cyclization Reactions: Cyclization reactions involving precursors like 2,6-diaminopyridine can be employed to synthesize fluorinated quinolines.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can be used to introduce fluorine atoms into the quinoline core.
Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine positions, often requiring strong nucleophiles and suitable reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong nucleophiles like Grignard reagents, organolithium compounds, and transition metal catalysts.
Major Products Formed:
Oxidation: 5,7-Difluoroquinoline-6-carboxylic acid.
Reduction: 5,7-Difluoroquinoline-6-methanol.
Substitution: Various substituted quinolines depending on the nucleophile used.
Mechanism of Action
Target of Action
It is known that quinolines, the family of compounds to which 5,7-difluoroquinoline-6-carbaldehyde belongs, are widespread in nature and have been used traditionally as antimalarial drugs . They are also known to inhibit various enzymes .
Mode of Action
Quinolines are known to interact with their targets, often resulting in inhibition of enzyme activity . The incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Given the known activities of quinolines, it can be inferred that this compound may have potential antibacterial, antineoplastic, and antiviral effects .
Scientific Research Applications
Chemistry: 5,7-Difluoroquinoline-6-carbaldehyde is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential pharmaceutical applications. Biology: The compound has been studied for its biological activity, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of various drug candidates, especially those targeting bacterial and viral infections. Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Quinoline: The parent compound without fluorine atoms.
6-Fluoroquinoline: Fluorine at the 6 position only.
8-Fluoroquinoline: Fluorine at the 8 position.
Uniqueness: 5,7-Difluoroquinoline-6-carbaldehyde is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or singly fluorinated counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5,7-difluoroquinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-4-9-6(2-1-3-13-9)10(12)7(8)5-14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRVOJQSRWSZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728290 | |
Record name | 5,7-Difluoroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185767-02-5 | |
Record name | 5,7-Difluoroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.